5-hydrazino-1-propyl-1H-pyrazole
CAS No.:
Cat. No.: VC16424192
Molecular Formula: C6H14Cl2N4
Molecular Weight: 213.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14Cl2N4 |
|---|---|
| Molecular Weight | 213.11 g/mol |
| IUPAC Name | (2-propylpyrazol-3-yl)hydrazine;dihydrochloride |
| Standard InChI | InChI=1S/C6H12N4.2ClH/c1-2-5-10-6(9-7)3-4-8-10;;/h3-4,9H,2,5,7H2,1H3;2*1H |
| Standard InChI Key | APRKIEKJQWMVPV-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C(=CC=N1)NN.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Comparative Molecular Properties
| Property | Free Base | Dihydrochloride Salt |
|---|---|---|
| Molecular Formula | C₆H₁₃ClN₄ | C₆H₁₄Cl₂N₄ |
| Molecular Weight | 176.65 g/mol | 213.11 g/mol |
| Canonical SMILES | CCCN1C(=CC=N1)NN | CCCN1C(=CC=N1)NN.Cl.Cl |
| PubChem CID | - | 126965413 |
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogous pyrazole derivatives exhibit planar ring geometries with bond angles near 120° between adjacent atoms . The hydrazino group (-NH-NH₂) introduces hydrogen-bonding capabilities, potentially enhancing solubility in polar solvents.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves condensation reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds. A representative pathway includes:
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Formation of Pyrazole Core: Reacting propylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions yields 1-propyl-1H-pyrazole .
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Hydrazine Functionalization: Electrophilic substitution at position 5 using hydrazine hydrate in ethanol at 60–80°C introduces the hydrazino group.
Key Reaction Conditions:
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize yield (reported 30–50% for analogous compounds) . Post-synthesis purification involves:
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Liquid-Liquid Extraction: Ethyl acetate/water partitions remove unreacted starting materials .
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Crystallization: Cooling saturated solutions in ethanol yields high-purity crystals.
Physicochemical Properties
Thermal Stability and Solubility
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Melting Point: Estimated 120–140°C based on structurally similar pyrazoles .
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Solubility: Moderately soluble in polar solvents (water: ~5 mg/mL; ethanol: ~20 mg/mL). The dihydrochloride salt exhibits higher aqueous solubility (>50 mg/mL) due to ionic dissociation.
Reactivity Profile
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